

A Comparative Guide to Combining ML364 with Anti-PD-1 Immunotherapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML364

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of a combination therapy involving **ML364**, a selective inhibitor of Ubiquitin-Specific Peptidase 2 (USP2), and anti-Programmed Death-1 (PD-1) immunotherapy. The information presented is based on available preclinical data and is intended to inform researchers and drug development professionals about the potential of this combination strategy compared to other emerging immunotherapeutic approaches.

Executive Summary

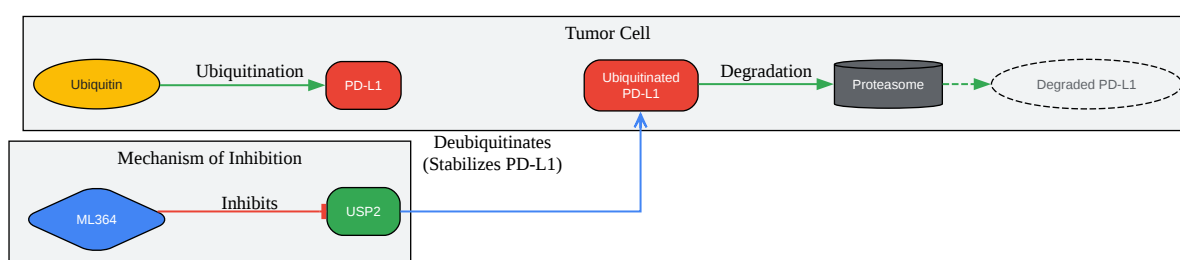
The combination of **ML364** with anti-PD-1 immunotherapy has demonstrated significant synergistic anti-tumor effects in preclinical models. The primary mechanism involves the **ML364**-mediated inhibition of USP2, which leads to the degradation of Programmed Death-Ligand 1 (PD-L1) on tumor cells. This reduction in PD-L1 sensitizes the tumors to anti-PD-1 therapy, resulting in enhanced T-cell-mediated tumor killing, favorable modulation of the tumor microenvironment, and improved survival outcomes in animal models. This guide will delve into the experimental data supporting these findings, compare this combination with other anti-PD-1 combination strategies, and provide detailed experimental protocols for the key studies cited.

Mechanism of Action: A Dual Approach to Overcoming Immune Evasion

The synergistic effect of combining **ML364** and anti-PD-1 immunotherapy stems from their distinct but complementary mechanisms of action that target two critical pathways in cancer immunology.

ML364: Targeting PD-L1 for Degradation

ML364 is a small molecule inhibitor of USP2, a deubiquitinating enzyme. In the context of cancer, USP2 has been shown to remove ubiquitin from PD-L1, a key immune checkpoint protein expressed on the surface of many cancer cells. By stabilizing PD-L1, USP2 helps tumor cells evade the host's immune system. **ML364** intervenes by inhibiting USP2, which in turn promotes the ubiquitination and subsequent proteasomal degradation of PD-L1. This leads to a reduction of PD-L1 on the tumor cell surface, making the cancer cells more susceptible to immune attack.



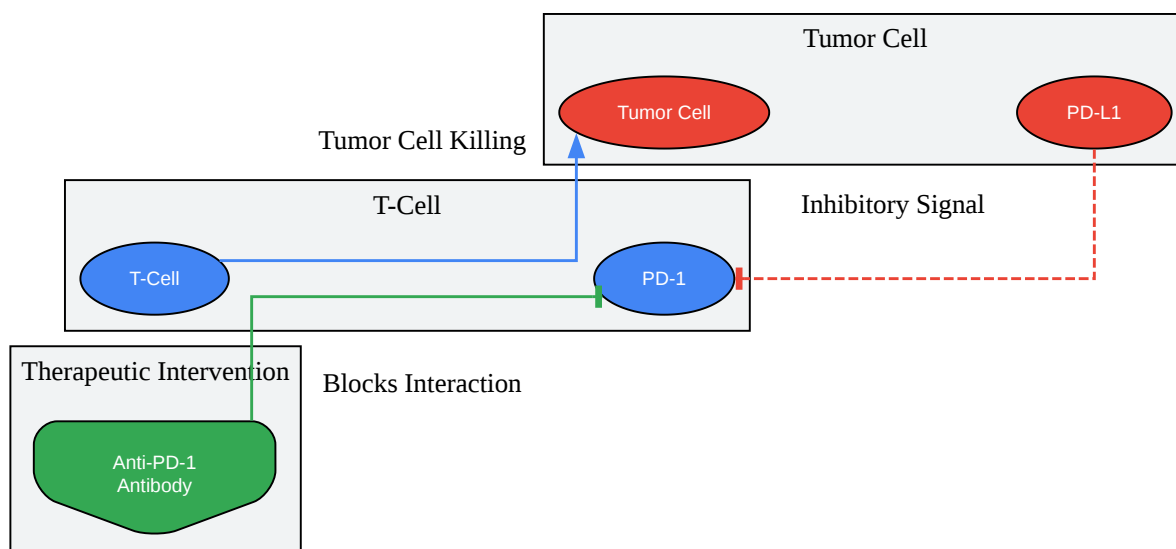
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Figure 1: ML364 Signaling Pathway

Anti-PD-1 Immunotherapy: Releasing the Brakes on T-Cells

Anti-PD-1 therapy is a cornerstone of modern cancer immunotherapy. It involves the use of monoclonal antibodies that bind to the PD-1 receptor on activated T-cells. This binding blocks the interaction between PD-1 and its ligand, PD-L1, which is often overexpressed on tumor cells. The PD-1/PD-L1 interaction normally serves as an "off switch" to suppress T-cell activity.

By blocking this interaction, anti-PD-1 antibodies "release the brakes" on the T-cells, allowing them to recognize and attack cancer cells.



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Figure 2: Anti-PD-1 Immunotherapy Mechanism

Preclinical Efficacy of ML364 in Combination with Anti-PD-1

Preclinical studies in syngeneic mouse models of lung cancer have provided compelling evidence for the synergistic anti-tumor activity of combining **ML364** with an anti-PD-1 antibody.

Tumor Growth Inhibition and Survival

The combination therapy resulted in a significant reduction in tumor growth and a notable extension of survival compared to either treatment alone.

Treatment Group	Mean Tumor Volume (mm ³) at Day 18	Median Survival (Days)
Vehicle Control	~1500	~20
ML364 (5 mg/kg)	~1200	~25
Anti-PD-1	~1000	~30
ML364 + Anti-PD-1	~400	>40

Table 1: Tumor Growth and Survival in a Preclinical Lung Cancer Model. Data is approximated from graphical representations in the cited literature.

Modulation of the Tumor Microenvironment

The enhanced anti-tumor effect of the combination therapy is associated with significant changes within the tumor microenvironment (TME). Flow cytometry analysis of tumor-infiltrating lymphocytes (TILs) revealed a more inflamed TME, conducive to an effective anti-tumor immune response.

Immune Cell Population	Vehicle Control (%)	ML364 Alone (%)	Anti-PD-1 Alone (%)	ML364 + Anti-PD-1 (%)
CD8+ T-cells (of CD3+)	~15	~20	~25	~40
M1 Macrophages (MHCII+)	~20	~30	~35	~50
M2 Macrophages (CD206+)	~60	~45	~40	~25

Table 2:
Changes in
Tumor
Microenvironmen
t Composition.
Percentages are
illustrative based
on reported
trends.

Comparison with Alternative Anti-PD-1 Combination Therapies

To contextualize the potential of the **ML364** and anti-PD-1 combination, it is useful to compare it with other established or investigational combination strategies.

Combination Partner	Mechanism of Synergy	Preclinical Efficacy Highlights
ML364 (USP2 Inhibitor)	Reduces PD-L1 expression on tumor cells, increasing their susceptibility to T-cell attack. Modulates the TME towards an anti-tumor phenotype.	Significant tumor growth delay and improved survival in lung cancer models. Marked increase in CD8+ T-cell infiltration and M1/M2 macrophage ratio.
Chemotherapy (e.g., Platinum-based)	Induces immunogenic cell death, releasing tumor antigens and promoting T-cell priming. Can also deplete regulatory T-cells.	Improved response rates and survival in various preclinical models, though timing and sequence of administration are critical.
CTLA-4 Inhibitors (e.g., Ipilimumab)	Blocks a different immune checkpoint (CTLA-4) that acts earlier in the T-cell activation process, leading to a broader and more potent anti-tumor immune response.	Synergistic anti-tumor activity demonstrated in multiple preclinical models, forming the basis for clinically approved combinations.
IDO Inhibitors	Inhibits the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in creating an immunosuppressive tumor microenvironment by depleting tryptophan.	Showed promise in preclinical models by enhancing T-cell function and infiltration, although clinical translation has been challenging.

Table 3: Comparison of Anti-PD-1 Combination Strategies.

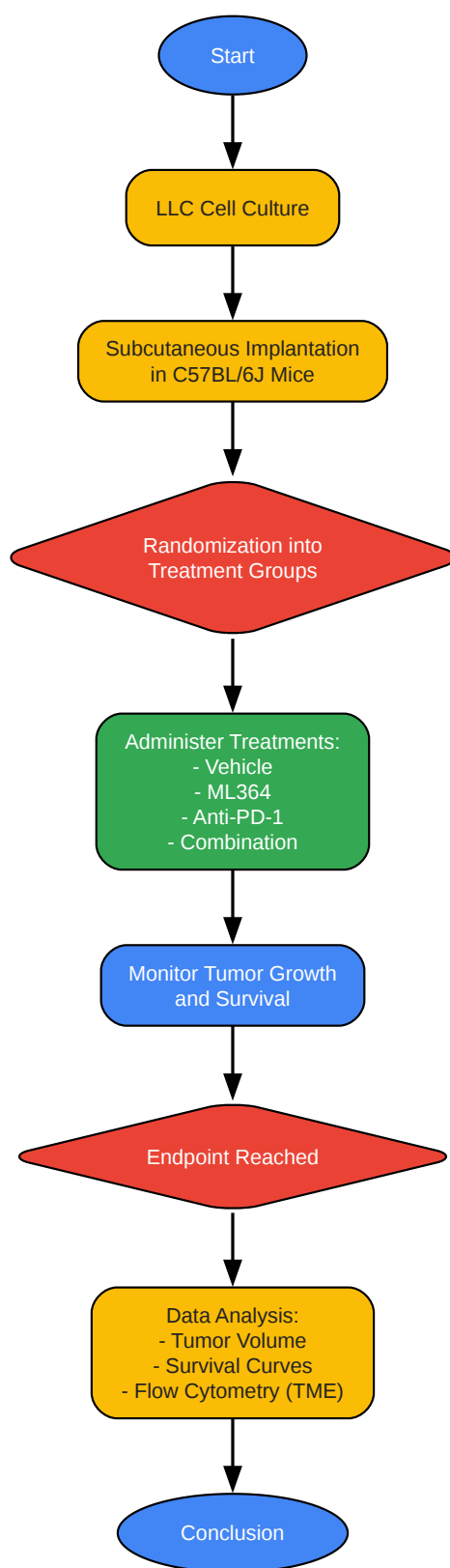
Experimental Protocols

Detailed methodologies for the key experiments that form the basis of this guide are provided below.

In Vivo Mouse Tumor Model

A syngeneic mouse model of Lewis Lung Carcinoma (LLC) was utilized to evaluate the in vivo efficacy of the combination therapy.

- Animal Model: C57BL/6J mice.
- Tumor Cell Line: Lewis Lung Carcinoma (LLC) cells.
- Tumor Cell Implantation: 2×10^6 LLC cells were subcutaneously implanted into the flank of each mouse.
- Treatment Groups:
 - Vehicle control (intraperitoneal injection).
 - **ML364** (5 mg/kg, daily intraperitoneal injection).
 - Anti-PD-1 monoclonal antibody (100 µg per mouse, intraperitoneal injection every three days).
 - Combination of **ML364** and anti-PD-1 antibody at the above-mentioned dosages and schedules.
- Tumor Growth Monitoring: Tumor volume was measured every three days using calipers and calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.
- Survival Analysis: Mice were monitored daily, and survival was recorded. The experiment was terminated when tumors reached a predetermined size or if the animals showed signs of distress, in accordance with animal welfare guidelines.



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Figure 3: Experimental Workflow for In Vivo Studies

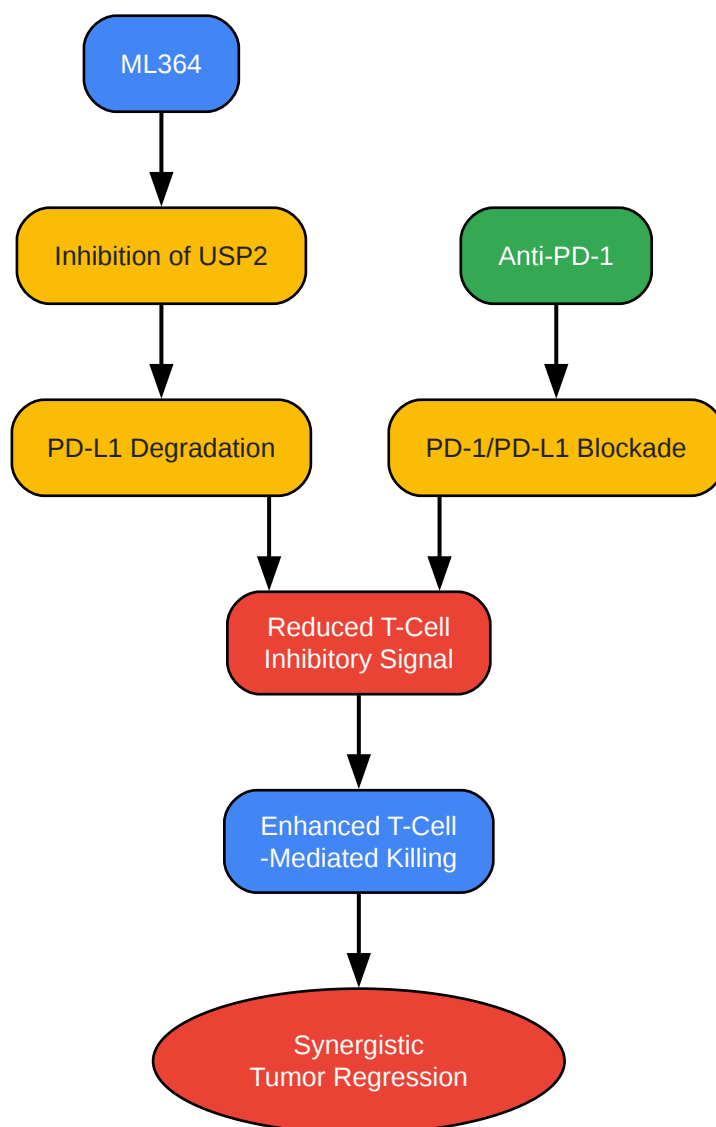
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

To characterize the immune cell populations within the tumor microenvironment, tumors were harvested at the experimental endpoint, and single-cell suspensions were prepared for flow cytometry analysis.

- **Tumor Dissociation:** Excised tumors were mechanically minced and enzymatically digested using a cocktail of collagenase and DNase to obtain a single-cell suspension.
- **Cell Staining:** The single-cell suspension was stained with a panel of fluorescently labeled antibodies specific for various immune cell markers, including CD45 (pan-leukocyte marker), CD3 (T-cell marker), CD8 (cytotoxic T-cell marker), F4/80 (macrophage marker), MHCII (M1 macrophage marker), and CD206 (M2 macrophage marker).
- **Data Acquisition:** Stained cells were analyzed on a flow cytometer to quantify the different immune cell populations.
- **Gating Strategy:** A sequential gating strategy was employed to identify specific immune cell subsets within the CD45+ population.

Synergistic Anti-Tumor Effect

The combination of **ML364** and anti-PD-1 immunotherapy creates a synergistic anti-tumor effect by addressing two distinct mechanisms of immune evasion employed by cancer cells. This dual-pronged attack leads to a more robust and durable anti-cancer immune response than either agent can achieve alone.



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Figure 4: Synergistic Effect of Combined Therapy

Conclusion

The preclinical data strongly suggest that the combination of **ML364** with anti-PD-1 immunotherapy is a promising strategy for cancer treatment. By targeting both the intrinsic mechanism of PD-L1 stabilization within tumor cells and the extrinsic T-cell checkpoint, this combination therapy elicits a potent, synergistic anti-tumor response. Further investigation, including studies in additional tumor models and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this novel combination. This guide provides a foundational

understanding for researchers and clinicians interested in exploring the exciting field of USP2 inhibition in immuno-oncology.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com